molecular formula C18H19BrN2O2 B3570004 N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide

N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B3570004
M. Wt: 375.3 g/mol
InChI Key: QCKOGQTVQGVQOF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BML-275, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that plays a critical role in regulating cellular metabolism, making BML-275 a valuable tool for studying the role of AMPK in various physiological and pathological processes.

Mechanism of Action

N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme. This leads to a decrease in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and HMG-CoA reductase. N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to activate other signaling pathways, such as the mTOR pathway, in a manner that is independent of AMPK.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease glucose uptake and glycogen synthesis in skeletal muscle cells, leading to an increase in fatty acid oxidation. N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis in tumor models. In addition, N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide is a valuable tool for studying the role of AMPK in various physiological and pathological processes. Its selectivity for AMPK and its potency make it a useful inhibitor for in vitro and in vivo experiments. However, like all research tools, N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has limitations. It is important to note that N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide may have off-target effects, and its use should be validated with appropriate controls.

Future Directions

There are several future directions for research involving N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of AMPK in cancer metabolism and the potential use of N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide as a cancer therapeutic. Another area of interest is the role of AMPK in aging and age-related diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more selective and potent AMPK inhibitors may lead to new insights into the role of AMPK in cellular metabolism and signaling pathways.

Scientific Research Applications

N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been widely used as a research tool to investigate the role of AMPK in various cellular processes. It has been shown to inhibit AMPK activity in a dose-dependent manner, leading to changes in cellular metabolism and signaling pathways. N-(4-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been used to study the role of AMPK in cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(4-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKOGQTVQGVQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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